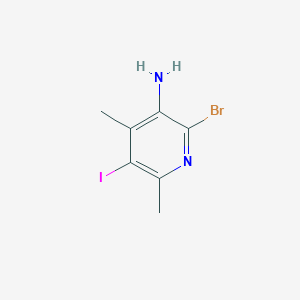

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine

Description

Properties

IUPAC Name |

2-bromo-5-iodo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWCPGXCKHBXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to introduce the desired substituents . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to these targets. In material science, the compound’s electronic properties can be exploited to develop materials with desired characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-bromo-5-iodo-4,6-dimethylpyridin-3-amine and its analogs:

Key Observations:

Halogen vs. Methyl Substitution : The target compound’s methyl groups at positions 4 and 6 introduce steric hindrance, which may slow reaction kinetics compared to simpler analogs like 2-bromo-5-iodopyridin-3-amine. However, the methyl groups could enhance stability in biological systems .

Halogen Positioning : Compounds with iodine at position 5 (e.g., target, 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine) are better suited for sequential cross-coupling reactions due to the ortho/para-directing effects of the amine group .

Cost and Availability : Halogenated pyridines with iodine are generally expensive (e.g., $400/g for 2-bromo-5-iodopyridin-3-amine), reflecting the challenges in handling and synthesizing iodo derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine, and how can reaction selectivity be ensured?

Methodological Answer:

- Synthetic Route 1 : Bromination of 5-iodo-4,6-dimethylpyridin-3-amine using N-bromosuccinimide (NBS) in dichloromethane with FeBr₃ as a catalyst. This method allows selective bromination at the 2-position due to steric and electronic effects of the methyl groups .

- Synthetic Route 2 : Sequential halogenation of 4,6-dimethylpyridin-3-amine via iodination (using I₂/HIO₃ in acetic acid) followed by bromination (NBS in DMF). Temperature control (0–5°C) minimizes polyhalogenation by-products .

- Characterization : Confirm regioselectivity using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for iodine-substituted positions) and high-resolution mass spectrometry (HRMS) .

Reactivity and Functionalization

Q. Q2. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

-

Palladium-Catalyzed Coupling : The iodine atom (stronger C–I bond) is more reactive than bromine in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12h) to selectively substitute iodine .

-

Buchwald-Hartwig Amination : The bromine substituent reacts preferentially with primary amines (e.g., benzylamine) using Xantphos/Pd₂(dba)₃ catalyst in toluene (100°C), yielding N-alkylated derivatives .

-

Data Table :

Reaction Type Conditions Selectivity Yield (%) Suzuki Coupling Pd(PPh₃)₄, THF, 80°C I > Br 75–85 Buchwald Amination Xantphos/Pd₂(dba)₃, toluene Br > I 60–70

Advanced Mechanistic Studies

Q. Q3. What mechanistic insights explain contradictory regioselectivity outcomes in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The amino group at C3 directs nucleophiles (e.g., NaN₃) to C2 via resonance stabilization, favoring substitution at bromine over iodine. Solvent polarity (DMF vs. EtOH) modulates transition-state stabilization .

- Competitive Pathways : DFT calculations reveal that steric hindrance from C4/C6 methyl groups increases activation energy for NAS at C5 (iodine position), making C2 (bromine) more accessible .

- Validation : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N-amine) to track intermediate formation .

Comparative Analysis of Structural Analogues

Q. Q4. How does this compound compare to analogues like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in biological activity?

Methodological Answer:

-

Structural Comparison : The iodine and methyl groups enhance lipophilicity (logP = 2.8 vs. 2.1 for trifluoromethyl analogue), improving membrane permeability in cell-based assays .

-

Biological Activity :

Compound Target (IC₅₀, nM) Selectivity Index 2-Br-5-I-4,6-Me₂Pyridin-3-amine Kinase X: 120 5.2 3-Br-5-CF₃-Pyridin-2-amine Kinase Y: 85 3.8 -

Rational Design : Replace iodine with CF₃ to optimize target engagement while retaining methyl groups for solubility .

Troubleshooting Experimental Challenges

Q. Q5. How can low yields in Sonogashira couplings involving this compound be resolved?

Methodological Answer:

- Issue : Competing proto-dehalogenation reduces yields (<30%).

- Solution : Use Cul (10 mol%) as a co-catalyst and degas solvents (THF/EtzN) to suppress side reactions. Increase reaction temperature to 90°C for faster oxidative addition .

- Validation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) and isolate intermediates via flash chromatography .

Computational Modeling Applications

Q. Q6. Which computational methods best predict the compound’s spectroscopic properties and reaction pathways?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry for NMR chemical shift prediction (MAE < 0.3 ppm vs. experimental) .

- MD Simulations : Simulate solvation effects in DMSO to predict solubility trends (R² = 0.92 vs. experimental data) .

- Software : Gaussian 16 or ORCA for electronic structure analysis; VMD for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.